molecular formula C15H25N3 B13168945 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane CAS No. 2059937-01-6

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane

Cat. No.: B13168945
CAS No.: 2059937-01-6
M. Wt: 247.38 g/mol
InChI Key: LFEPYOGVJRVLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane is a research chemical of significant interest in medicinal chemistry and neuroscience for its activity as a trace amine-associated receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor that has emerged as a promising therapeutic target for a range of psychiatric and neurological disorders. Activation of TAAR1 by compounds such as this one modulates monoaminergic systems in the brain, including dopamine and serotonin signaling, which are critically involved in conditions like schizophrenia, depression, and substance use disorders. The compound's unique molecular architecture, featuring a 2,7-diazaspiro[3.5]nonane core, is designed to impart favorable selectivity and pharmacokinetic properties, making it a valuable pharmacological tool for probing TAAR1 function. Its primary research value lies in its use for in vitro binding assays, functional receptor studies, and in vivo behavioral models to further elucidate the role of the trace amine system and to validate TAAR1 as a viable target for novel neuropsychiatric therapeutics. This compound is supplied for research purposes to support the discovery and development of next-generation CNS-acting drugs.

Properties

CAS No.

2059937-01-6

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C15H25N3/c1-12(2)9-18-8-3-13(10-18)14-15(11-17-14)4-6-16-7-5-15/h3,8,10,12,14,16-17H,4-7,9,11H2,1-2H3

InChI Key

LFEPYOGVJRVLFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCNCC3)CN2

Origin of Product

United States

Preparation Methods

Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane core is often synthesized through cyclization reactions involving diamines and cyclic ketones or aldehydes. Typical methods include:

  • Intramolecular cyclization: Using diamine precursors reacting with bifunctional electrophiles under acidic or basic catalysis to form the spirocyclic framework.
  • Ring-closing reactions: Employing nucleophilic substitution or reductive amination to close the spiro ring.

Preparation of the Pyrrole Substituent

The pyrrole ring substituted at the nitrogen with a 2-methylpropyl group is prepared by:

  • N-alkylation of pyrrole: Reacting pyrrole with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions (e.g., potassium carbonate in DMF) to selectively alkylate the nitrogen atom.
  • Regioselective substitution: The pyrrole ring is functionalized at the 3-position to enable coupling with the diazaspiro core.

Coupling of Pyrrole to Diazaspiro Core

  • The 3-position of the pyrrole (bearing a reactive site such as a halogen or boronic acid group) is coupled to the diazaspiro[3.5]nonane derivative via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).
  • Alternatively, nucleophilic substitution or condensation reactions may be used if appropriate leaving groups are present.

Purification and Characterization

  • The final compound is purified by chromatographic techniques (e.g., flash chromatography, preparative HPLC).
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
N-alkylation of pyrrole 2-Methylpropyl bromide, K2CO3, DMF, 50-80°C Selective N-alkylation, avoid overalkylation
Diazaspiro core formation Diamine + cyclic ketone, acid/base catalyst Control pH and temperature for cyclization
Coupling reaction Pd catalyst, base (e.g., NaOtBu), solvent (toluene/THF), 80-110°C Cross-coupling efficiency depends on ligand choice
Purification Silica gel chromatography, recrystallization Ensure removal of palladium residues

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Outcome/Notes
1. N-Alkylation of Pyrrole 2-Methylpropyl bromide, K2CO3, DMF Formation of N-(2-methylpropyl)pyrrole
2. Formation of Diazaspiro Core Diamine + cyclic ketone, acid/base 2,7-Diazaspiro[3.5]nonane scaffold
3. Functionalization of Pyrrole Halogenation or boronation at 3-position Enables coupling reactions
4. Coupling Reaction Pd catalyst, base, solvent, heat Pyrrole-diazaspironane bond formation
5. Purification and Characterization Chromatography, NMR, MS Pure, characterized final compound

Chemical Reactions Analysis

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinities and the resulting biological responses .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Affinity (Ki, nM) Functional Profile Reference ID
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane (Target) 2,7-Diazaspiro[3.5]nonane 1-(2-Methylpropyl)pyrrole Sigma receptors (S1R/S2R) Not reported Antagonist (presumed)
Compound 4b (AD186) 2,7-Diazaspiro[3.5]nonane Amide-linked aromatic groups Sigma-1 receptor (S1R) S1R: 2.7; S2R: 27 S1R agonist
Compound 5b (AB21) 2,7-Diazaspiro[3.5]nonane Amide and hydrophobic substituents Sigma-1 receptor (S1R) S1R: 13; S2R: 102 S1R antagonist
7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane 2,7-Diazaspiro[3.5]nonane 2-Methylpropyl group Not reported N/A N/A
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives 1,3-Diazaspiro[4.5]decane Phenyl and piperazine groups Anticancer (cytotoxic activity) Not reported Cytotoxic

Key Observations

Functional Profile Divergence: Despite sharing the 2,7-diazaspiro[3.5]nonane core, compounds 4b and 5b exhibit opposing functional activities (agonist vs. antagonist) at S1R, highlighting the critical role of substituents. The target compound’s pyrrole and benzyl groups may similarly modulate its receptor interaction .

Binding Affinity: The 2,7-diazaspiro[3.5]nonane scaffold generally confers higher sigma receptor affinity compared to diazabicyclo[4.3.0]nonane derivatives. For example, compound 8f (diazabicyclo[4.3.0]nonane) has Ki values of 10 nM (S1R) and 165 nM (S2R), whereas 4b (spirocyclic) achieves 2.7 nM (S1R) and 27 nM (S2R) .

Synthetic Accessibility: Tert-butyl-protected derivatives of 2,7-diazaspiro[3.5]nonane (e.g., benzyl carboxylate) are commercially available, suggesting established synthetic routes for further functionalization .

Comparison with Bispidine and Diazabicyclo Derivatives

Table 2: Non-Spirocyclic Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Affinity (Ki, nM) Reference ID
3c (Bispidine derivative) 3,7-Diazabicyclo[3.3.1]nonane Methoxypropyl, imidazolylpropyl Anticancer (cytotoxic) Not reported
3d (Bispidine derivative) 3,7-Diazabicyclo[3.3.1]nonane Methoxypropyl, pyridinylethyl Anticancer (cytotoxic) Not reported
VU6052469 (D4R antagonist) Diazabicyclo[3.3.1]nonane Aromatic and alkyl groups Dopamine D4 receptor (D4R) High potency

Key Observations

Target Selectivity: The target compound’s spirocyclic core may avoid off-target effects seen in non-spirocyclic D4R antagonists (e.g., VU6052469), which lack selectivity despite high potency .

Biological Activity

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane is a complex organic compound notable for its unique spirocyclic structure, which integrates both nitrogen atoms in the diazaspiro framework and a pyrrole moiety. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula: C13_{13}H20_{20}N4_{4}
  • Molecular Weight: Approximately 206.28 g/mol
  • CAS Number: 2060040-57-3

Preliminary studies indicate that 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane may interact with specific molecular targets within biological systems, particularly influencing enzyme or receptor activity. This modulation can affect various cellular signaling pathways, suggesting potential applications in neuropharmacology and oncology.

1. Neuropharmacological Effects

Research has indicated that compounds with similar structural characteristics may exhibit neuroprotective effects. The spirocyclic structure allows for unique interactions with neurotransmitter receptors, potentially leading to the development of novel treatments for neurodegenerative diseases.

2. Anticancer Properties

Studies have shown that derivatives of diazaspiro compounds can possess significant anticancer activity against various human cancer cell lines. The specific interactions of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane with cellular targets could inhibit tumor growth and metastasis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonaneC13_{13}H20_{20}N4_{4}Ethyl group instead of methylpropyl
1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonaneC13_{13}H19_{19}N4_{4}OContains an oxygen atom in the spirocyclic structure

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar diazaspiro compounds in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that derivatives of diazaspiro compounds exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer activity. Further investigations are necessary to elucidate the specific mechanisms involved.

Case Study 3: Antimicrobial Effects

Research involving N-benzyl derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). While direct studies on 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane are lacking, its structural similarities suggest potential antimicrobial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.